CI-959
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Overview
Description
Preparation Methods
The synthesis of CI-959 involves several key steps:
Alkylation of Thiol Ester: The thiol ester is alkylated to yield the diester.
Dieckmann Condensation: The diester undergoes Dieckmann condensation with a base to provide the benzo[b]thiophene enol ester.
Alkylation with 2-Bromopropane: The benzo[b]thiophene enol ester is then alkylated with 2-bromopropane to yield the ester intermediate.
Cyclization: An alternative route involves cyclization of a cinnamic acid derivative with thionyl chloride to give the chloro acid chloride, which is then reacted with the potassium salt of 2-propanol to yield the ester intermediate.
Saponification: The ester intermediate is saponified to yield the alkoxycarboxylic acid.
Coupling with 5-Aminotetrazole: The alkoxycarboxylic acid is coupled with 5-aminotetrazole in the presence of 1,1’-carbonylbis(1H-imidazole) to provide the carboxamidotetrazole.
Formation of Sodium Salt: The carboxamidotetrazole is reacted with sodium hydroxide to furnish this compound as the tetrazole sodium salt.
Chemical Reactions Analysis
CI-959 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as sodium hydroxide, thionyl chloride, and 2-bromopropane are commonly used in the synthesis and reactions of this compound. Conditions such as saponification and coupling reactions are also employed.
Scientific Research Applications
CI-959 has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying receptor-mediated histamine release and thromboxane inhibition.
Mechanism of Action
The mechanism of action of CI-959 involves the interruption of the cellular stimulus-response coupling mechanism at one or more steps after receptor activation. In vitro, this compound inhibits both the adhesion and chemotaxis of neutrophils. It also blocks the release of interleukin-2 from stimulated rat splenocytes and human lymphocytes . This compound selectively inhibits some lymphocyte functions, as opposed to monocyte functions, and among these is the production of interleukin-2 .
Comparison with Similar Compounds
CI-959 can be compared with other similar compounds, such as:
5-methyl-3-(1-methylethoxy)benzo[b]thiophene-2-carboxamide: This compound is known for its suppression of tumor necrosis factor alpha-induced CD54 expression.
Other Benzothiophene Derivatives: These compounds share structural similarities with this compound and exhibit similar antiallergic and anti-inflammatory properties.
This compound is unique due to its potent inhibition of receptor-mediated histamine release and its selective inhibition of lymphocyte functions, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
104795-68-8 |
---|---|
Molecular Formula |
C14H14N5NaO3S |
Molecular Weight |
355.35 g/mol |
IUPAC Name |
sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1 |
InChI Key |
UCLODRCAPZIYOW-UHFFFAOYSA-M |
SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
Isomeric SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+] |
Canonical SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
Key on ui other cas no. |
104795-68-8 |
Synonyms |
5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide CI 959 CI-959 |
Origin of Product |
United States |
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